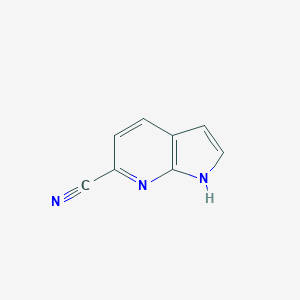

6-Cyano-7-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFBPZMOMITHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441311 | |

| Record name | 6-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189882-33-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189882-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Properties of 6-Cyano-7-azaindole: A Technical Guide for Drug Development Professionals

Introduction: 6-Cyano-7-azaindole, a derivative of the 7-azaindole scaffold, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. The 7-azaindole core is recognized as a "privileged structure" due to its ability to act as a bioisostere of indole and purine systems, enhancing drug-target interactions and improving physicochemical properties.[1][2] The addition of a cyano group at the 6-position provides a valuable synthetic handle for further molecular elaboration and can influence the electronic properties of the molecule, potentially modulating its biological activity. This technical guide provides an in-depth overview of the fundamental chemical, physical, and biological properties of this compound, along with detailed experimental protocols relevant to its synthesis and characterization.

Physicochemical and Spectroscopic Properties

This compound is a solid compound at room temperature, with defined thermal properties.[3] Its core structure consists of a fused pyrrole and pyridine ring, which is characteristic of all azaindoles.

General and Physical Properties

The primary identification and physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | [3] |

| Synonyms | 6-Cyano-1H-pyrrolo[2,3-b]pyridine | --- |

| CAS Number | 189882-33-5 | [3] |

| Chemical Formula | C₈H₅N₃ | [4] |

| Molecular Weight | 143.15 g/mol | [4] |

| Physical Form | Solid | [3] |

| Melting Point | 187.4 °C | [3] |

| Boiling Point | 373.2 °C at 760 mmHg | [3] |

| Storage | Store at room temperature, sealed in dry conditions | [3] |

Spectroscopic Data

While specific spectral data for this compound is not widely published in peer-reviewed literature, data for the parent 7-azaindole scaffold and related cyano-indoles provide a strong basis for predicting its spectroscopic profile. The following tables outline the expected data.

Table 1.2.1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.5-12.5 | br s | N1-H (pyrrole) | |

| ~8.0-8.5 | m | H4, H5 | |

| ~7.0-7.5 | m | H2 | |

| ~6.5-7.0 | m | H3 | |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |

| ~148-152 | C7a | ||

| ~140-145 | C4 | ||

| ~125-130 | C2 | ||

| ~120-125 | C5 | ||

| ~115-120 | C6 (cyano) | ||

| ~110-115 | C≡N | ||

| ~105-110 | C3a | ||

| ~98-102 | C3 |

Note: Predicted shifts are based on data for 7-azaindole and the known anisotropic and electronic effects of a cyano substituent on an aromatic ring.[5]

Table 1.2.2: Expected IR and Mass Spectrometry Data

| Spectroscopy | Feature | Expected Value/Observation |

| Infrared (IR) | C≡N stretch | Strong, sharp peak at ~2220-2240 cm⁻¹ |

| N-H stretch (pyrrole) | Broad peak at ~3100-3400 cm⁻¹ | |

| Mass Spec. (MS) | Molecular Ion (M⁺) | m/z ≈ 143.05 |

| Major Fragments | Loss of HCN (m/z ≈ 116), cleavage of the bicyclic ring system |

Note: IR data is predicted based on characteristic functional group frequencies.[6] MS fragmentation is predicted based on the stable aromatic core.

Biological Activity and Role in Signaling Pathways

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[7][8] Its structure mimics the adenine core of ATP, enabling it to act as a competitive inhibitor by forming two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1][7][9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[7]

Derivatives of 7-azaindole have been developed to target a wide array of protein kinases involved in oncogenic signaling pathways, including:

-

BRAF Kinase: Vemurafenib, an FDA-approved drug for melanoma, is a prime example of a 7-azaindole-based inhibitor targeting a serine-threonine kinase.[7][8]

-

ATR Kinase: The clinical candidate AZD6738 utilizes the 7-azaindole scaffold to inhibit the ATR kinase, which is involved in the DNA damage response.[9]

-

PIM Kinases: Several 7-azaindole compounds are potent inhibitors of PIM kinases, which are implicated in cell survival and proliferation in various cancers.[9]

-

DYRK Kinases: These kinases, involved in the progression of cancers like glioblastoma, have also been successfully targeted by 7-azaindole derivatives.[9]

The general mechanism involves the 7-azaindole core binding to the kinase hinge, while substituents at various positions can be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.

Visualization of Kinase Inhibition

The following diagram illustrates the general principle of how a 7-azaindole derivative competitively inhibits a protein kinase, preventing the phosphorylation of a downstream substrate protein.

Caption: A diagram showing competitive inhibition of a protein kinase.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

A common and versatile method for synthesizing substituted azaindoles involves transition-metal-catalyzed cross-coupling reactions.[2][10] The following is a representative protocol based on a Sonogashira alkynylation followed by cyclization.

Objective: To synthesize this compound from a suitable di-halogenated pyridine precursor.

Materials:

-

2-Amino-5-bromo-6-chloropyridine

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Et₃N)

-

Solvent (e.g., Anhydrous Tetrahydrofuran, THF)

-

Tetrabutylammonium fluoride (TBAF)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

Sonogashira Coupling:

-

To a flame-dried, nitrogen-purged flask, add 2-amino-5-bromo-6-chloropyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous THF and triethylamine (3.0 eq).

-

Slowly add trimethylsilylacetylene (1.2 eq) to the stirring mixture.

-

Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the alkynylated intermediate.

-

-

Deprotection and Cyclization:

-

Dissolve the purified intermediate in THF.

-

Add TBAF (1.1 eq) at 0 °C and stir for 1-2 hours to remove the TMS protecting group.

-

Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate.

-

To the deprotected intermediate, add a base such as K₂CO₃ in DMF and heat to induce cyclization.

-

Monitor the formation of the 7-azaindole ring by TLC.

-

-

Cyanation:

-

The resulting 6-chloro-7-azaindole can be converted to this compound via nucleophilic aromatic substitution using a cyanide source (e.g., Zn(CN)₂) with a palladium catalyst.

-

The workflow for synthesis and characterization is visualized below.

Caption: A workflow for the synthesis and analysis of this compound.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[6][11]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm).[11]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[11]

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[6]

-

Acquisition: Record a background spectrum first. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.[6] Key peaks to identify include the C≡N stretch (~2220-2240 cm⁻¹) and the N-H stretch (~3100-3400 cm⁻¹).[6]

3.2.3. Mass Spectrometry (MS)

-

Technique: Use Electrospray Ionization (ESI) for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Safety Information

This compound is classified as harmful.[3] Standard laboratory safety precautions should be followed.

-

Pictogram: GHS07 (Harmful)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 3. This compound | 189882-33-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azaindole synthesis [organic-chemistry.org]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

6-Cyano-7-azaindole: A Technical Guide for Researchers

CAS Number: 189882-33-5

Chemical Formula: C₈H₅N₃

IUPAC Name: 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

This technical guide provides a comprehensive overview of 6-Cyano-7-azaindole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physical properties, synthesis, and potential applications, with a focus on its role as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical and Physical Properties

This compound, also known as 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing essential information for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 189882-33-5 |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| Melting Point | 187.4 °C[1] |

| Boiling Point | 373.2 °C at 760 mmHg[1] |

| Appearance | Solid[1] |

| Purity | ≥95%[2] |

Synthesis and Characterization

The synthesis of 6-substituted 7-azaindoles can be achieved through various organic chemistry methodologies. A practical and efficient one-pot synthesis involves a Reissert-Henze reaction.[3] This method utilizes the selective O-methylation of 7-azaindole-N-oxide m-chlorobenzoic acid salt, followed by a base-catalyzed reaction with cyanide or other nucleophiles to introduce the substituent at the 6-position.[3]

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible route can be extrapolated from general methods for azaindole synthesis. A common strategy involves the construction of the 7-azaindole core followed by the introduction of the cyano group.

Illustrative Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: General Synthesis of Substituted 7-Azaindoles

The following provides a general procedure for the synthesis of substituted azaindoles, which can be adapted for the synthesis of this compound.

Step 1: Ring Formation (Cascade C-N cross-coupling/Heck reaction) A sealed tube is charged with Pd₂(dba)₃ (4 mol%), XPhos (8 mol%), t-BuONa (3 equiv), and an appropriate amino-o-bromopyridine (1 equiv). The tube is evacuated and backfilled with nitrogen. t-BuOH is added as a solvent, followed by the corresponding alkenyl bromide (1.5 equiv). The reaction mixture is stirred for 24 hours at 110 °C.

Step 2: Workup and Purification After cooling, the reaction mixture is subjected to a standard workup procedure, including extraction and washing. The crude product is then purified by column chromatography on silica gel to yield the desired azaindole derivative.

Characterization

The structural confirmation of this compound relies on standard analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration.

Biological Activity and Applications in Drug Discovery

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[4] This is largely due to its ability to act as a bioisostere of indole and purine, offering improved physicochemical properties such as solubility and bioavailability.[5]

Kinase Inhibition

A primary area of interest for 7-azaindole derivatives is in the development of protein kinase inhibitors.[1][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 7-azaindole moiety can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases, mimicking the binding of adenine.[7]

While specific inhibitory data for this compound against a panel of kinases is not detailed in the available search results, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3).[8][9] For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have exhibited FGFR1 inhibitory activity with IC₅₀ values in the nanomolar range.[10]

Potential Signaling Pathway Interactions

Given the established role of 7-azaindole derivatives as kinase inhibitors, it is plausible that this compound could modulate various kinase-driven signaling pathways.

Caption: Potential interaction of this compound with a generic kinase signaling pathway.

This diagram illustrates the potential mechanism of action where this compound could act as an inhibitor of downstream kinases, thereby disrupting signal transduction and affecting cellular processes like proliferation and survival.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its 7-azaindole core provides a proven scaffold for targeting protein kinases, a critical class of enzymes in drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. The first practical and efficient one-pot synthesis of 6-substituted 7-azaindoles via a Reissert-Henze reaction - Lookchem [lookchem.com]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 7-Azaindoles as Privileged Structures in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. These scaffolds provide a versatile starting point for the design of novel therapeutic agents. Among these, the 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) core has emerged as a particularly fruitful scaffold, especially in the field of kinase inhibitors.

7-Azaindoles are bioisosteres of both indole and purine systems. The strategic placement of a nitrogen atom in the six-membered ring can modulate physicochemical properties such as solubility and lipophilicity, while also creating new hydrogen bonding opportunities that can enhance binding affinity and selectivity for a given target. This versatility has led to the successful development of several FDA-approved drugs.[1]

The most significant feature of the 7-azaindole scaffold is its role as an excellent "hinge-binding" motif for protein kinases.[2][3] The pyridine nitrogen atom and the pyrrole N-H group can form a pair of critical hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural element in the ATP-binding pocket.[2][3] This bidentate interaction provides a strong anchor for the inhibitor, making the 7-azaindole a powerful starting point for fragment-based drug discovery (FBDD).[4] This guide will provide an in-depth overview of the synthesis, biological activity, and clinical applications of 7-azaindole-based compounds, highlighting their importance in modern drug development.

The 7-Azaindole Scaffold: Structure and Properties

The 7-azaindole framework consists of a pyrrole ring fused to a pyridine ring. There are four possible isomers (4-, 5-, 6-, and 7-azaindole), but the 7-azaindole isomer is the most prominently featured in approved drugs and clinical candidates.[1]

Its key properties relevant to medicinal chemistry include:

-

Hinge-Binding Capability : As mentioned, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor. This allows it to mimic the adenine portion of ATP, forming two hydrogen bonds with the kinase hinge region.[2][5]

-

Structural Rigidity : The fused bicyclic system provides a rigid core, which is often favorable for binding affinity as it reduces the entropic penalty upon binding to a target.

-

Tunable Physicochemical Properties : The presence of the pyridine nitrogen atom increases the polarity and potential for aqueous solubility compared to its indole counterpart.

-

Vectors for Substitution : The core has multiple positions (C2, C3, C4, C5, C6, and N1) that can be readily functionalized, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][6]

Synthesis of the 7-Azaindole Core

Several synthetic strategies have been developed to construct the 7-azaindole scaffold. The choice of method often depends on the desired substitution pattern.

Common Synthetic Routes:

-

Palladium-Catalyzed Cross-Coupling Reactions : A prevalent strategy involves the use of substituted aminopyridines. For example, a Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by a base- or metal-catalyzed cyclization, is a common route.[7] Similarly, Suzuki-Miyaura coupling reactions are employed to introduce aryl or vinyl groups, which can then be elaborated into the final bicyclic system.[8][9]

-

Domino Reactions : One-pot methods, such as the reaction between 2-fluoro-3-methylpyridine and arylaldehydes controlled by alkali-amides, can selectively furnish 7-azaindoles.[10]

-

From Nicotinic Acid Derivatives : Robust and flexible syntheses can start from nicotinic acid derivatives, proceeding through a sequence of reactions that may include an epoxide-opening-cyclization-dehydration sequence, often accelerated by microwave heating.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The vast majority of 7-azaindole-based therapeutics are protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The 7-azaindole scaffold has proven to be a highly effective starting point for inhibitors targeting various kinase families.

Prominent examples of FDA-approved drugs that contain the 7-azaindole moiety include:

-

Vemurafenib (Zelboraf®) : A potent inhibitor of the BRAF V600E mutant kinase, used for the treatment of metastatic melanoma.[11]

-

Axitinib (Inlyta®) : An inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma.[12]

-

Pexidartinib (Turalio®) : An inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), used for treating tenosynovial giant cell tumor.[13][14]

-

Tofacitinib (Xeljanz®) : An inhibitor of Janus kinases (JAKs), used in the treatment of rheumatoid arthritis and other autoimmune diseases.[15]

The structure-activity relationship (SAR) studies of these compounds reveal that substitutions at the C3 and C5 positions of the 7-azaindole core are often crucial for achieving high potency and selectivity.[16][17]

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways targeted by 7-azaindole inhibitors is key to appreciating their therapeutic effect.

Vemurafenib and the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[18] In many melanomas, a specific mutation in the BRAF kinase (V600E) leads to constitutive activation of this pathway, driving uncontrolled cell division.[11] Vemurafenib selectively binds to the ATP-binding site of the mutant BRAF V600E, inhibiting its activity and blocking downstream signaling through MEK and ERK.[18] This leads to cell cycle arrest and apoptosis in cancer cells.

Axitinib and the VEGFR Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary drivers of this process.[19] Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[20][21] By binding to the ATP pocket of these receptors on endothelial cells, Axitinib blocks their phosphorylation and activation.[21] This inhibits downstream signaling cascades involving Akt and ERK, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, thus starving the tumor of its blood supply.[21]

Quantitative Data Summary

The potency of 7-azaindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit the activity of its target by 50%.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Disease Indication |

| Vemurafenib | BRAFV600E | 13 - 31 | Metastatic Melanoma |

| BRAFwild-type | 100 - 160 | ||

| C-Raf | 6.7 - 48 | ||

| Axitinib | VEGFR-1 | 0.1 | Advanced Renal Cell Carcinoma |

| VEGFR-2 | 0.2 | ||

| VEGFR-3 | 0.1 - 0.3 | ||

| Pexidartinib | CSF-1R (cFMS) | 17 - 20 | Tenosynovial Giant Cell Tumor |

| c-Kit | 10 - 12 | ||

| FLT3 | 160 | ||

| Tofacitinib | JAK3 | 1 | Rheumatoid Arthritis |

| JAK2 | 20 | ||

| JAK1 | 112 |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used. Data compiled from multiple sources.[2][10][11][13][15][18][19][20][21][22]

Experimental Protocols

General Protocol for 7-Azaindole Synthesis (via Suzuki Coupling)

This protocol outlines a general procedure for synthesizing a C5-arylated 7-azaindole, a key intermediate in the synthesis of compounds like Vemurafenib.[8][23]

-

Reaction Setup : To a reaction vessel, add 5-bromo-7-azaindole, the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, ~0.05 eq.), and a base like potassium carbonate (K₂CO₃, ~2 eq.).

-

Solvent Addition : Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

-

Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-90°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup : After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-7-azaindole.[8]

General Protocol for In Vitro Kinase Assay (IC₅₀ Determination)

This protocol describes a common luminescence-based assay (e.g., ADP-Glo™) to determine the IC₅₀ of a 7-azaindole inhibitor against a target kinase.[4][24]

-

Reagent Preparation :

-

Prepare a stock solution of the 7-azaindole test compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of test concentrations (e.g., 10-point, 3-fold dilutions).

-

Dilute the purified recombinant target kinase and its specific peptide substrate in the appropriate kinase assay buffer.

-

Prepare an ATP solution in kinase buffer. The concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately assess competitive inhibition.[4]

-

-

Kinase Reaction :

-

In the wells of a 384-well plate, add a small volume (e.g., 1-5 µL) of the serially diluted compound or DMSO (as a vehicle control).

-

Add the diluted kinase solution to each well and allow a brief pre-incubation (10-15 minutes) at room temperature.

-

Initiate the reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

-

Signal Detection (ADP-Glo™ Method) :

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.

-

-

Data Analysis :

-

Measure the luminescence signal using a plate reader.

-

Subtract the background signal (from "no kinase" control wells).

-

Normalize the data, setting the DMSO-only control as 100% kinase activity and a known potent inhibitor or the highest test concentration as 0% activity.

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.[4]

-

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its unique ability to form bidentate hydrogen bonds with the kinase hinge region provides a reliable and potent foundation for inhibitor design. The clinical success of drugs like Vemurafenib and Axitinib validates this approach and continues to inspire further exploration.

Future research will likely focus on several key areas:

-

Targeting Novel Kinases : Applying the 7-azaindole scaffold to inhibit less-explored kinases implicated in various diseases.

-

Overcoming Drug Resistance : Designing next-generation 7-azaindole inhibitors that are active against mutant kinases that confer resistance to current therapies.

-

Expanding Therapeutic Areas : Moving beyond oncology to explore the utility of 7-azaindole derivatives in inflammatory, neurodegenerative, and infectious diseases.

The continued innovation in synthetic methodologies will undoubtedly facilitate the generation of novel and diverse 7-azaindole libraries, ensuring that this remarkable scaffold will remain at the forefront of drug discovery for years to come.

References

- 1. ptmasterguide.com [ptmasterguide.com]

- 2. medrxiv.org [medrxiv.org]

- 3. assayquant.com [assayquant.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rndsystems.com [rndsystems.com]

- 14. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. benchchem.com [benchchem.com]

- 23. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 6-Cyano-7-Azaindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The introduction of a cyano group at the 6-position of this privileged structure offers a unique opportunity for synthetic modification and can significantly influence the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the potential biological activities of 6-cyano-7-azaindole derivatives, focusing on their anticancer properties. It includes a compilation of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

Anticancer Activity of 7-Azaindole Derivatives

While specific data for this compound derivatives is emerging, the broader class of 7-azaindole analogs has demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit various protein kinases and other key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition

The 7-azaindole moiety is a well-established hinge-binding motif for many protein kinases, mimicking the adenine core of ATP. This has led to the development of numerous potent and selective kinase inhibitors. Although specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, the following table summarizes the activity of closely related 7-azaindole derivatives against various kinases, indicating the potential targets for 6-cyano analogs.

Table 1: Kinase Inhibitory Activity of Selected 7-Azaindole Derivatives

| Compound/Derivative Class | Target Kinase(s) | IC50 / Activity | Reference |

| 7-Azaindole derivatives | Erk5 | 4.56 µg/mL - 8.52 µg/mL | [1] |

| 7-Azaindole bearing benzocycloalkanone | CDK9/CyclinT, Haspin | 14 nM (for most potent Haspin inhibitor) | [2] |

| 7-Azaindole isoindolinone-based | PI3Kγ | Cellular IC50 as low as 0.040 µM | [3] |

| Polycyclic azaindole derivative | JAK2 | Potent inhibition of EPO/JAK2 signaling | [4] |

| 3,5-disubstituted-7-azaindoles | DYRK1A | Selective inhibition | [5] |

| 7-Azaindole derivatives | c-Met | 20 nM - 70 nM | [5] |

| Macrocyclic azaindole derivative | JAK2, JAK3 | 1 nM (JAK2), 5 nM (JAK3) | [5] |

Cytotoxic and Antiproliferative Activity

Beyond specific kinase inhibition, 7-azaindole derivatives have demonstrated broad antiproliferative activity against a range of cancer cell lines. The introduction of a cyano group can modulate these activities through various mechanisms, including enhancing binding affinity and altering physicochemical properties.

Table 2: Anticancer Activity of Selected 7-Azaindole Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | IC50 / GI50 / Activity | Reference |

| 7-Azaindole derivative (4g) | MCF-7 (Breast Cancer) | GI50 of 15.56 µM | [6] |

| 7-Azaindole derivatives (4a, 4h, 5d, 5j) | A549 (Lung Cancer) | IC50 of 4.56 µg/mL - 8.52 µg/mL | [1] |

| 7-Azaindole derivatives | Various Cancer Cell Lines | Potent cytostatic effects | [7] |

| 7-Azaindole derivatives | Human Myeloblastic Leukaemia (HL-60) | Cytotoxic activity | [8] |

| 7-Azaindole derivatives | Various Cancer Cell Lines | Broad anti-proliferative activity | [9] |

Signaling Pathways and Mechanisms of Action

The anticancer effects of 7-azaindole derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. As many of these compounds are kinase inhibitors, they often target pathways regulated by kinases such as the MAPK/ERK and PI3K/AKT/mTOR pathways.

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by a this compound derivative.

Another critical mechanism of action for some azaindole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Figure 2: Mechanism of action for tubulin polymerization inhibitors.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay determines the IC50 value of a compound against a specific kinase by measuring the incorporation of radiolabeled phosphate into a substrate.[8]

Materials:

-

Purified target kinase

-

Kinase-specific peptide or protein substrate

-

This compound derivative stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³³P]ATP

-

Unlabeled ATP solution

-

96-well filter plates

-

Phosphoric acid wash solution

-

Scintillation counter and scintillant

Procedure:

-

Prepare serial dilutions of the this compound derivative in the kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and the diluted compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

-

Add scintillant to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[8]

Materials:

-

Cancer cell line(s) of interest

-

Cell culture medium and supplements

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound derivative or a vehicle control for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Figure 3: Workflow for the MTT cell proliferation assay.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel anticancer agents. While direct biological data for this specific class of compounds is still emerging, the extensive research on related 7-azaindole derivatives strongly suggests their potential as potent kinase inhibitors and cytotoxic agents. The presence of the 6-cyano group provides a valuable handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this exciting class of molecules. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to fully elucidate their structure-activity relationships and identify lead candidates for preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

7-Azaindole: A Bioisosteric Scaffold for Indole and Purine Systems in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. This technical guide delves into the role of 7-azaindole as a versatile bioisostere for the ubiquitous indole and purine scaffolds. The introduction of a nitrogen atom into the indole ring at the 7-position significantly alters the electronic and physicochemical properties, offering medicinal chemists a powerful tool to enhance potency, selectivity, solubility, and metabolic stability, while also providing opportunities for novel intellectual property. This guide provides a comprehensive overview of the comparative properties of these systems, quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction: The Principle of Bioisosterism and the Rise of 7-Azaindole

Bioisosterism is a fundamental strategy in drug design aimed at modulating the properties of a molecule to improve its therapeutic index. Classical bioisosteres involve the substitution of atoms or groups with similar size, shape, and electronic configuration. The replacement of a -CH= group in an aromatic ring with a nitrogen atom is a common and effective non-classical bioisosteric modification.

The indole nucleus is a prevalent feature in numerous biologically active natural products and synthetic drugs. Similarly, the purine ring system is a core component of nucleobases, signaling molecules like ATP, and a frequent target for drug intervention. 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a highly successful bioisostere for both indole and purine systems.[1] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (pyridine nitrogen) mimics the hydrogen bonding patterns of the purine hinge-binding motif in kinases, making it a "privileged scaffold" in the development of kinase inhibitors.[2]

The strategic placement of the nitrogen atom at the 7-position imparts unique physicochemical properties compared to its parent indole and other azaindole isomers.[3] This modification can lead to improved aqueous solubility, altered lipophilicity (LogP), and a different metabolic profile, often mitigating the oxidative metabolism commonly observed with indoles.

Comparative Physicochemical Properties

The introduction of a nitrogen atom into the indole scaffold significantly impacts its electronic distribution and physicochemical characteristics. A comparative analysis of key properties between indole, purine, and 7-azaindole is crucial for rational drug design.

| Property | Indole | Purine | 7-Azaindole | Reference(s) |

| Molecular Weight ( g/mol ) | 117.15 | 120.11 | 118.13 | N/A |

| logP | 2.14 | -0.96 | 1.35 | [3] |

| pKa (acidic) | 16.97 | 8.93 (N9-H) | 16.3 | [4] |

| pKa (basic) | -3.63 | 2.39 (N1) | 4.59 | [4] |

| Aqueous Solubility (µg/mL) | Low | High | Enhanced vs. Indole | |

| Hydrogen Bond Donors | 1 | 1 | 1 | N/A |

| Hydrogen Bond Acceptors | 0 | 3 | 1 | N/A |

Note: Values can vary based on experimental conditions and prediction methods. This table provides a general comparison.

The increased polarity and hydrogen bonding capability of the pyridine ring in 7-azaindole generally leads to enhanced solubility compared to the corresponding indole derivatives, a significant advantage in drug development.

7-Azaindole as a Bioisostere in Action: Quantitative Biological Data

The true utility of 7-azaindole as a bioisostere is demonstrated through its successful incorporation into various drug candidates, particularly kinase inhibitors. The following tables summarize quantitative data from studies where 7-azaindole derivatives have shown significant biological activity.

Kinase Inhibition

7-azaindole is a well-established hinge-binding motif in a multitude of kinase inhibitors.[2] Its ability to form two crucial hydrogen bonds with the kinase hinge region mimics the binding of the adenine moiety of ATP.[2]

| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference(s) |

| Vemurafenib (7-Azaindole core) | BRAF (V600E) | 31 | Colo-205 | [2] |

| 7-Azaindole Derivative | c-Met | Low nanomolar | N/A | [5] |

| 5-Azaindole Derivative | Cdc7 | Potent inhibition | N/A | [5] |

| 7-Azaindole Derivative | ROCK | Potent inhibition | N/A | [6] |

| (S)-7-azaindole isoindolinone | PI3Kγ | 35 | N/A | [7] |

| C-3 aryl-7-azaindole | JAK2 | 260 | N/A | [8] |

Cytotoxicity in Cancer Cell Lines

The potent kinase inhibition by 7-azaindole derivatives often translates to significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Compound P1 | HOS | Osteosarcoma | 0.088 | [9] |

| Compound P1 | MCF-7 | Breast Cancer | >10 | [9] |

| Compound P1 | A549 | Lung Cancer | >10 | [9] |

| N-alkyl-7-azaindoles | MCF-7, A549, HEPG2 | Breast, Lung, Liver | Low micromolar | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of 7-azaindole derivatives.

Synthesis of 7-Azaindole Derivatives (General Procedure: Chichibabin Cyclization)

This protocol describes a general method for the synthesis of 2-phenyl-7-azaindole via a Chichibabin cyclization.[10]

Materials:

-

2-Fluoro-3-picoline

-

Lithium diisopropylamide (LDA)

-

Benzonitrile (PhCN)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium

-

Diisopropylamine

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add a 1.6 M solution of n-butyllithium (2.1 equivalents) to anhydrous THF at -40 °C.

-

Slowly add diisopropylamine (2.1 equivalents) to the solution and stir for 10 minutes to generate LDA.

-

Add 2-fluoro-3-picoline (1.0 equivalent) to the LDA solution and stir for 1 hour at -40 °C.

-

Add benzonitrile (1.2 equivalents) to the reaction mixture.

-

Continue stirring at -40 °C for 2 hours.

-

Warm the reaction to 0 °C and stir for an additional 30 minutes.

-

Quench the reaction by adding a small amount of water or saturated aqueous NaHCO3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-phenyl-7-azaindole.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for determining the IC50 value of a 7-azaindole compound against a target kinase using a radiometric assay.[5][11]

Materials:

-

Purified target kinase

-

Kinase-specific peptide or protein substrate

-

7-azaindole compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-33P]ATP or [γ-32P]ATP

-

Unlabeled ATP solution

-

96-well filter plates (e.g., phosphocellulose)

-

Phosphoric acid wash solution

-

Scintillation counter and scintillant

Procedure:

-

Prepare serial dilutions of the 7-azaindole compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted compound.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP (final concentration typically at or near the Km for ATP).

-

Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) for a defined period, ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-33P]ATP.

-

Add scintillant to each well and count the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effect of 7-azaindole compounds on cancer cell lines.[12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

7-azaindole compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the 7-azaindole compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value from the resulting dose-response curve.

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Simplified Kinase Signaling Pathway and Inhibition

Caption: Simplified kinase signaling pathway showing inhibition by a 7-azaindole compound.

Experimental Workflow for 7-Azaindole Derivative Evaluation

References

- 1. benchchem.com [benchchem.com]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

Photophysical and Fluorescence Properties of Cyano-Substituted Azaindoles: A Technical Guide for Drug Development Professionals

Abstract

Cyano-substituted 7-azaindoles are emerging as a significant class of fluorophores with finely-tuned photophysical properties, making them highly valuable tools in biological research and drug development. As structural analogs of tryptophan, they can be incorporated into peptides and proteins to serve as sensitive local environment reporters. The introduction of a cyano group onto the azaindole scaffold leads to desirable characteristics, including a red-shift in absorption and emission spectra, large Stokes shifts, and high fluorescence quantum yields. These properties are often highly sensitive to the solvent environment, a feature that can be exploited to probe molecular interactions and conformational changes. This technical guide provides a comprehensive overview of the core photophysical and fluorescence properties of key cyano-substituted azaindoles, details the experimental protocols for their characterization, and discusses their applications within the drug development pipeline.

Core Photophysical Properties of Cyano-Substituted Azaindoles

The 7-azaindole moiety is the chromophore of 7-azatryptophan, an analog of tryptophan used as an optical probe to study protein structure and dynamics.[1] The key advantage of the 7-azaindole chromophore is its absorption and emission spectra are red-shifted compared to tryptophan, and its fluorescence is highly sensitive to the solvent environment.[1] Strategic placement of a cyano (-CN) group, a strong electron-withdrawing group, further modulates these electronic properties. This substitution typically enhances fluorescence quantum yield (QY), increases the Stokes shift, and pushes the emission further into the visible spectrum, away from the intrinsic fluorescence of biological macromolecules.[2][3]

Two of the most well-characterized derivatives are 4-cyano-7-azaindole (4CN7AI) and its N-methylated counterpart, 1-methyl-4-cyano-7-azaindole (1M4CN7AI).

-

Absorption and Emission: Both 4CN7AI and 1M4CN7AI exhibit maximum absorption wavelengths around 318 nm, with a broad profile that allows for excitation beyond 370 nm.[2] This is a significant red-shift from the parent indole, which reduces spectral overlap with other aromatic amino acids.[4] Their emission occurs in the blue-to-green region of the spectrum; for example, in water, 4CN7AI emits at approximately 455 nm and 1M4CN7AI at 470 nm.[2]

-

Stokes Shift: A large Stokes shift (the separation between absorption and emission maxima) is a hallmark of these compounds, which is advantageous for minimizing self-absorption and improving signal-to-noise in fluorescence measurements.[2]

-

Quantum Yield (QY) and Fluorescence Lifetime (τF): The fluorescence efficiency of these molecules is highly dependent on the solvent. 4CN7AI, for instance, has a significantly higher quantum yield and longer fluorescence lifetime in aprotic solvents compared to protic solvents.[2] Methylation at the N1 position, as in 1M4CN7AI, effectively shuts down non-radiative decay pathways associated with the N1-H group, leading to consistently high quantum yields and long lifetimes in most solvents.[1][2]

Data Presentation

The quantitative photophysical data for key cyano-substituted azaindoles and a relevant cyano-indole analog are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of 4-Cyano-7-Azaindole (4CN7AI)

| Solvent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Lifetime (τ_F_, ns) | Reference |

|---|---|---|---|---|---|

| Water (H₂O) | ~318 | ~455 | 0.29 ± 0.03 | 6.2 ± 0.6 | [2] |

| Tetrahydrofuran (THF) | ~318 | - | 0.72 ± 0.04 | 7.6 ± 0.8 |[2] |

Table 2: Photophysical Properties of 1-Methyl-4-Cyano-7-Azaindole (1M4CN7AI)

| Solvent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Lifetime (τ_F_, ns) | Reference |

|---|---|---|---|---|---|

| Water (H₂O) | ~318 | ~470 | - | - | [2] |

| Non-aqueous Solvents | ~318 | - | ≥ 0.69 ± 0.03 | ≥ 11.2 ± 0.7 |[2] |

Table 3: Comparative Properties of 4-Cyanoindole-2′-deoxyribonucleoside (4CNI-NS)

| Solvent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| Water (H₂O) | >310 | ~412 | 0.85 ± 0.05 | ~102 | [5] |

| Tetrahydrofuran (THF)| - | ~380 | 0.72 | - |[5] |

Factors Influencing Fluorescence Properties

The fluorescence of cyano-substituted azaindoles is governed by a combination of structural features and interactions with the local environment. Understanding these factors is critical for designing probes and interpreting experimental data.

Caption: Key factors influencing the photophysical properties of azaindoles.

-

Cyano Substitution: The electron-withdrawing nature of the cyano group extends the π-conjugated system of the azaindole ring. This lowers the energy of the excited state, resulting in a bathochromic (red) shift in both absorption and emission spectra.[2]

-

Solvent Environment: The local environment, particularly the ability of the solvent to form hydrogen bonds, plays a crucial role. For 4CN7AI, protic solvents like water can act as quenching agents, likely through hydrogen bonding interactions with the nitrile group or the azaindole ring nitrogens, which opens up non-radiative decay pathways and thus lowers the quantum yield and lifetime.[2][4]

-

N1-Methylation: The N1-H group of the indole ring is often involved in excited-state proton transfer or other deactivation processes.[1] Replacing this hydrogen with a methyl group, as in 1M4CN7AI, blocks these pathways. This structural modification leads to a significant increase in both quantum yield and fluorescence lifetime, making the fluorophore more robust and less sensitive to solvent-induced quenching.[1][2]

Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures. The following protocols outline the key steps for measuring the fluorescence properties of cyano-substituted azaindoles.[6]

Instrumentation and Materials

-

UV-Vis Spectrophotometer: For measuring absorbance spectra and determining sample concentrations.

-

Spectrofluorometer: A calibrated instrument with a high-intensity Xenon lamp for measuring excitation and emission spectra.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Solvents: Spectroscopic grade solvents (e.g., water, acetonitrile, THF, DMSO) are required.

-

Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield and similar absorption/emission range (e.g., indole, quinine sulfate).[7]

General Workflow

Caption: Standard experimental workflow for photophysical characterization.

Detailed Methodologies

-

Sample Preparation:

-

Prepare a stock solution of the cyano-substituted azaindole (e.g., 1 mM) in a suitable solvent like acetonitrile or DMSO.[6]

-

Prepare working solutions by diluting the stock solution in the solvent of interest. The final concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Measurement of Absorption and Emission Spectra:

-

Record the absorption spectrum of the working solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_max).

-

Using the spectrofluorometer, set the excitation wavelength to λ_abs_max.

-

Scan the emission spectrum across a suitable range (e.g., 350-600 nm) to determine the wavelength of maximum emission (λ_em_max).[6]

-

-

Determination of Fluorescence Quantum Yield (Φ_F_) The comparative method is most commonly used. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield (Φ_std_).

-

Step 1: Prepare solutions of your sample and the standard in the same solvent. Adjust concentrations so their absorbance values at the chosen excitation wavelength are similar and below 0.1.

-

Step 2: Measure the absorbance (A) of both the sample (A_smp_) and the standard (A_std_) at the excitation wavelength.

-

Step 3: Record the fluorescence emission spectra for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

-

Step 4: Calculate the integrated fluorescence intensity (I) by finding the area under the emission curve for both the sample (I_smp_) and the standard (I_std_).

-

Step 5: Calculate the sample's quantum yield (Φ_smp_) using the following equation:

Φ_smp_ = Φ_std_ × (I_smp_ / I_std_) × (A_std_ / A_smp_) × (n_smp_² / n_std_²)

Where 'n' is the refractive index of the solvent for the sample and standard solutions (if the solvent is the same, this term cancels out).

-

Relevance and Application in Drug Development

The unique properties of cyano-substituted azaindoles make them powerful tools at various stages of the drug development pipeline, from initial discovery to preclinical evaluation.

Caption: Integration of fluorescent probes in the drug development process.

-

Target Identification and Validation: As fluorescent amino acids, derivatives like 4-cyano-7-azatryptophan can be incorporated into proteins. Changes in their fluorescence can report on protein folding, conformational changes upon ligand binding, or protein-protein interactions, helping to validate drug targets.[2]

-

High-Throughput Screening (HTS): These fluorophores can be used to develop robust fluorescence-based assays (e.g., fluorescence polarization, FRET) for screening large compound libraries to identify initial hits. Their high quantum yields and large Stokes shifts are ideal for such applications.

-

Lead Optimization: During lead optimization, detailed structure-activity relationship (SAR) studies are conducted. Fluorescently labeled ligands can provide direct measurement of binding affinities (K_d) and kinetics (k_on, k_off), providing critical data for medicinal chemists to improve compound potency and selectivity.[3]

-

Mechanism of Action Studies: In preclinical stages, these probes can be used in cellular imaging to visualize drug distribution, target engagement, and downstream signaling events, helping to elucidate a drug's mechanism of action. Their sensitivity to the local environment can report on whether a drug has reached its intended target compartment within a cell.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 7-Azaindole Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy in the development of novel therapeutics. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and to form key hydrogen bonding interactions with protein targets, have cemented its importance in numerous drug discovery programs. This technical guide provides a comprehensive overview of the applications of 7-azaindole, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies.

The 7-Azaindole Moiety: A Key to Kinase Inhibition

The 7-azaindole framework has found widespread application in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, the natural substrate for kinases.[1] This allows 7-azaindole derivatives to act as competitive inhibitors, binding to the ATP-binding site in the kinase catalytic domain. The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.[2][3][4] This has led to the development of numerous successful kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma.[2][3]

The versatility of the 7-azaindole scaffold is further enhanced by the presence of multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][5] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the 7-azaindole ring can significantly impact the inhibitor's binding mode and efficacy.[5]

Quantitative Analysis of 7-Azaindole-Based Inhibitors

The following tables summarize the in vitro and cellular activities of several key 7-azaindole-based inhibitors against their primary kinase targets. This quantitative data highlights the potency and, in many cases, the selectivity of these compounds.

Table 1: B-RAF Kinase Inhibitors

| Compound | Target | IC50 / Ki | Cell Line | Cellular Activity (IC50/EC50) |

| Vemurafenib (PLX4032) | B-RAF V600E | 31 nM (IC50) | A375 (Melanoma) | 20 nM - 1 µM |

| Wild-type B-RAF | 100 nM (IC50) | Malme-3M (Melanoma) | 11 nM (p-MEK inhibition) | |

| c-RAF | 48 nM (IC50) | Colo829 (Melanoma) | 20 nM - 1 µM | |

| ACK1, KHS1, SRMS | 18-51 nM (IC50) | HT29 (Colorectal) | 25 - 350 nM |

Table 2: Aurora Kinase Inhibitors

| Compound | Target | Ki | Cell Line | Cellular Activity (EC50) |

| GSK1070916A | Aurora B | 0.38 nM | A549 (Lung) | 7 nM |

| Aurora C | 1.5 nM | Various | <10 nM in over 100 cell lines | |

| Aurora A | 490 nM |

Table 3: PI3K and CDK Inhibitors

| Compound | Target | IC50 | Cell Line | Cellular Activity (IC50) |

| 7-Azaindole Derivative (B13) | PI3Kγ | 0.5 nM | - | - |

| 7-Azaindole Derivative (25) | PI3Kγ | 2.5 nM | THP-1 | 0.14 µM |

| 7-Azaindole Derivative (A-1592668) | CDK9 | 2.6 nM | - | - |

| 7-Azaindole Derivative (CDKI-73) | CDK9 | 4 nM | - | - |

| 7-Azaindole Derivative (Compound 6) | CDK8 | 51.3 nM | HCT116 | - |

Signaling Pathways Targeted by 7-Azaindole Inhibitors

The therapeutic efficacy of 7-azaindole-based inhibitors stems from their ability to modulate key signaling pathways implicated in disease pathogenesis, particularly in cancer. The following diagrams, generated using the DOT language, illustrate the points of intervention for these inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of drug discovery research. This section provides an overview of key experimental protocols for the synthesis of 7-azaindole derivatives and the in vitro evaluation of their biological activity.

General Synthetic Procedures

The synthesis of substituted 7-azaindoles often involves common palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.

Suzuki Coupling for C3-Arylation of 7-Azaindole:

This procedure describes the coupling of a 3-halo-7-azaindole with an arylboronic acid.

-

Reaction Setup: To an oven-dried reaction vessel, add the 3-halo-7-azaindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equiv), and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2.0-3.0 equiv).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation:

This protocol is for the coupling of a halo-7-azaindole with an amine.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-7-azaindole (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv), a phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.1 equiv), and a base (e.g., NaOtBu, K2CO3, Cs2CO3, 1.5-2.5 equiv).

-

Solvent: Add a dry, degassed organic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to the required temperature (usually 80-110 °C) and monitor by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture, dilute it with an organic solvent, and filter it through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of a 7-azaindole compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the test compound in assay buffer to the desired concentrations.

-

Prepare a solution of the target kinase in kinase buffer.

-

Prepare a solution of the kinase substrate and ATP in kinase buffer.

-

-

Assay Procedure:

-

Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the kinase solution to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Signal Detection:

-

Add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental and Logical Workflows in Drug Discovery

The discovery and development of 7-azaindole-based drugs follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Conclusion

The 7-azaindole scaffold continues to be a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have enabled the creation of a diverse range of potent and selective drug candidates. The data and protocols presented in this guide underscore the significance of the 7-azaindole moiety and provide a valuable resource for researchers dedicated to advancing the field of drug discovery. Future exploration of this versatile scaffold holds the promise of yielding even more innovative and effective treatments for a multitude of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. benchchem.com [benchchem.com]